molecular formula C16H17N3O2S B2455642 N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-02-7

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2455642
CAS RN: 443330-02-7
M. Wt: 315.39
InChI Key: YPKJDDFWBMDBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been described in various studies. One method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines involve various synthetic approaches . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates .

Scientific Research Applications

Therapeutic Potential

The compound is a derivative of imidazole . Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

NHC-Catalyzed Reactions

The N-mesityl group in the compound plays a significant role in NHC-catalyzed reactions . The presence of the N-mesityl group accelerates the formation of the Breslow intermediate, which is crucial in NHC-catalyzed reactions of enals .

Reactions with Electrophiles

The compound can react with various electrophiles . These reactions have been studied in detail, particularly reactions with N-electrophiles such as arenediazonium salts and nitrous acid, and C-electrophiles such as N,N-dimethylformamide dimethyl acetal (DMFDMA) .

Proton-Induced Fission

The compound has been investigated in the context of fast proton-induced fission of 238U . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Neutrino Oscillations

The compound has been associated with the OPERA experiment, which was designed to conclusively prove that muon-neutrinos can convert to tau-neutrinos . This process, called neutrino oscillation, was awarded the 2015 Nobel Physics Prize .

Open Science Practices

The compound has been mentioned in the context of open science practices . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

Safety and Hazards

The safety and hazards of “N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid the limitations of traditional approaches for the synthesis of fused heterocycles .

Mechanism of Action

Target of Action

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Oprea1_850541, is a heterocyclic compound They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

They possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . This reactivity might play a crucial role in the interaction of these compounds with their targets.

Biochemical Pathways

. These activities suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation, bacterial growth, and inflammation.

properties

IUPAC Name

5-oxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9-6-10(2)13(11(3)7-9)18-14(20)12-8-17-16-19(15(12)21)4-5-22-16/h6-8H,4-5H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJDDFWBMDBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.